5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one
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Overview
Description
RK-33 is a small molecule inhibitor that targets the RNA helicase DDX3. It has shown promising results in preclinical research as an anticancer agent. RK-33 is known for its ability to induce G1 cell cycle arrest, promote apoptosis, and enhance radiation sensitization in cells overexpressing DDX3 .
Mechanism of Action
- RK-33 selectively inhibits DDX3, disrupting its function and preventing the virus from exploiting it .
- RK-33 affects multiple pathways:
Target of Action (DDX3):
Mode of Action:
Biochemical Pathways:
Pharmacokinetics:
Result of Action:
Biochemical Analysis
Biochemical Properties
RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, RK-33 disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, RK-33 has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .
Cellular Effects
RK-33 exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, RK-33 treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, RK-33 reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.
Molecular Mechanism
At the molecular level, RK-33 exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, RK-33 has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RK-33 have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that RK-33 can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .
Dosage Effects in Animal Models
The effects of RK-33 vary with different dosages in animal models. At low micromolar concentrations, RK-33 is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, RK-33 has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .
Metabolic Pathways
RK-33 is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, RK-33 affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.
Transport and Distribution
Within cells, RK-33 is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, RK-33 has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .
Subcellular Localization
RK-33’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, RK-33 inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.
Preparation Methods
RK-33 can be synthesized using various methods. One common approach involves the encapsulation of RK-33 in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the emulsion solvent evaporation method. This method results in nanoparticles with a hydrodynamic diameter of about 245 nm and a negative charge . The encapsulated RK-33 is released over seven days and exhibits cytotoxicity to human breast carcinoma cells in a time-dependent manner .
Chemical Reactions Analysis
RK-33 undergoes several types of chemical reactions, including:
Oxidation and Reduction: RK-33 can participate in redox reactions, although specific details on these reactions are limited.
Substitution: RK-33 can undergo substitution reactions, particularly in the presence of specific reagents and conditions.
Common Reagents and Conditions: The reactions involving RK-33 often require specific reagents and conditions, such as the use of PLGA for encapsulation and controlled release.
Major Products: The primary products formed from these reactions include the encapsulated RK-33 nanoparticles and their subsequent release products.
Scientific Research Applications
RK-33 has a wide range of scientific research applications, including:
Cancer Research: RK-33 has been shown to radiosensitize prostate cancer cells by blocking the RNA helicase DDX3, leading to decreased proliferation and induced G1 phase cell-cycle arrest.
Antiviral Research: RK-33 has broad-spectrum antiviral action by inhibiting the enzymatic activities of DDX3X.
Comparison with Similar Compounds
RK-33 is unique in its ability to target DDX3 with high specificity and efficacy. Similar compounds include other RNA helicase inhibitors, such as those targeting DDX5 and DDX17, but RK-33 stands out due to its potent anticancer and antiviral properties . The development of RK-33 as a first-in-class drug highlights its potential as a novel therapeutic agent .
Properties
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.